molecular formula C13H9N5O B2718559 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 29494-77-7

6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B2718559
CAS No.: 29494-77-7
M. Wt: 251.249
InChI Key: NURPEYJBRLZKRP-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic system featuring a fused bicyclic pyrido-pyrimidine core with additional imino, methyl, oxo, and carbonitrile functional groups. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸]tetradeca framework, which incorporates three fused rings (two pyridine-like rings and a pyrimidine ring). The carbonitrile group at position 5 and the imino group at position 6 contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. While direct pharmacological data are unavailable, analogs with similar scaffolds have demonstrated bioactivity in prior studies .

Properties

IUPAC Name

6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c1-17-11(15)8(7-14)6-9-12(17)16-10-4-2-3-5-18(10)13(9)19/h2-6,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURPEYJBRLZKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0)

This compound shares the same tricyclic core but differs in substituents:

  • Position 5 : Ethyl carboxylate (vs. carbonitrile in the target compound).
  • Position 6: 3-Chlorobenzoyl-imino group (vs. unsubstituted imino group).

Key Implications :

Spirocyclic Benzothiazole Derivatives (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)

While structurally distinct (spirocyclic vs. tricyclic), these compounds share synthetic methodologies, such as imine formation via condensation reactions. The benzothiazole moiety in these derivatives contributes to π-π stacking interactions, a feature absent in the target compound .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features
Property Target Compound Ethyl Ester Analog (CAS: 534565-93-0)
Core Structure Tricyclo[8.4.0.0³,⁸]tetradeca Identical core
Position 5 Substituent Carbonitrile (-C≡N) Ethyl carboxylate (-COOEt)
Position 6 Substituent Imino (-NH) 3-Chlorobenzoyl-imino (-NH-C(=O)-C₆H₄-Cl-3)
Molecular Weight ~330 g/mol (estimated) 455.89 g/mol (reported)
Polarity High (due to -C≡N) Moderate (ester group less polar)
Potential Applications Drug discovery (kinase inhibition hypothesized) Intermediate in heterocyclic synthesis

Computational Similarity Assessment

Using Tanimoto coefficients (binary fingerprint comparison), the target compound and its ethyl ester analog exhibit high structural similarity (>0.85) due to shared tricyclic architecture. However, differences at positions 5 and 6 reduce the coefficient slightly, reflecting divergent pharmacophoric profiles .

Biological Activity

6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. The unique structural characteristics of this compound contribute to its reactivity and possible therapeutic applications.

Structural Characteristics

The molecular formula of 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is C16H16N6O and it has a molecular weight of approximately 312.34 g/mol. Its intricate tricyclic structure features multiple nitrogen atoms and functional groups that enhance its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Activity :
    • Studies show that 6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca can inhibit cell proliferation in several cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells through the modulation of apoptotic pathways .
    • A case study demonstrated its effectiveness against breast cancer cells by reducing their viability significantly when treated with varying concentrations of the compound.
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway . This suggests its application in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary studies indicate that 6-imino-7-methyl-2-oxo can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . This could lead to its use as a basis for developing new antibiotics.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of the imino group allows for enhanced interaction with biological targets such as enzymes and receptors involved in cell signaling pathways .

Research Findings

A summary of key research findings on the biological activity of this compound is presented below:

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cells; reduces viability in breast cancer models .
Anti-inflammatory EffectsInhibits cytokines; affects NF-kB pathway .
Antimicrobial ActivityEffective against various bacteria strains .

Case Studies

  • Breast Cancer Cell Line Study :
    • A study evaluated the effects of various concentrations of 6-imino-7-methyl-2-oxo on MCF-7 breast cancer cells and found a dose-dependent reduction in cell viability after 48 hours of treatment.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups.

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